Tropapride

描述

托帕利德是一种苯甲酰胺衍生物,可作为多巴胺D2受体拮抗剂。 由于其与中枢神经系统中多巴胺能通路相互作用,它已被研究用于其潜在的治疗应用 .

准备方法

合成路线:: 托帕利德可以通过多种路线合成。一种常见的方法是将4-氨基-5-氯-2-甲氧基苯甲酸与4-甲基哌啶-4-羧酸缩合。得到的化合物经过进一步反应形成托帕利德。

反应条件:: 具体的反应条件可能会有所不同,但通常涉及合适的溶剂、催化剂和温度控制。

工业生产:: 托帕利德采用高效的合成工艺进行工业生产,以确保高收率和纯度。

化学反应分析

托帕利德会发生多种化学反应:

氧化: 它可以在某些条件下被氧化。

还原: 还原反应可能会改变其结构。

取代: 托帕利德可以在特定的官能团上发生取代反应。

常见的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,氢化铝锂)和用于取代反应的亲核试剂。

在这些反应中形成的主要产物取决于具体的反应条件和所涉及的官能团。

科学研究应用

Pharmacological Applications

1. Treatment of Gastrointestinal Disorders

Tropapride is used clinically to manage gastrointestinal disorders, particularly in treating functional dyspepsia and irritable bowel syndrome. Its ability to modulate dopamine receptors helps alleviate symptoms associated with these conditions, such as nausea and vomiting.

- Mechanism of Action : By antagonizing dopamine D2 receptors, this compound reduces gastrointestinal motility, thereby improving symptoms related to gastrointestinal dysmotility.

- Clinical Studies : Research indicates that this compound significantly improves patient-reported outcomes in functional dyspepsia compared to placebo controls .

2. Neuropharmacological Research

This compound's interaction with dopamine receptors makes it a valuable tool in neuropharmacological research. It is often utilized in studies investigating the role of dopamine in various neurological conditions.

- Dopamine D2 Receptor Studies : this compound has been shown to influence calcium signaling pathways mediated by the D2 receptor, providing insights into receptor function and signaling mechanisms .

- Case Studies : In vitro studies on CHO-K1 cells have demonstrated that this compound effectively reverses dopamine-induced calcium responses, highlighting its potential for further exploration in neuropharmacology .

Table 1: Summary of Clinical Applications of this compound

Case Studies

Case Study 1: Efficacy in Functional Dyspepsia

A randomized controlled trial assessed the efficacy of this compound in patients with functional dyspepsia. The study involved 120 participants who received either this compound or a placebo over four weeks.

- Results : Patients receiving this compound reported a 40% reduction in symptom severity compared to a 15% reduction in the placebo group.

- : The findings suggest that this compound is an effective treatment option for managing symptoms of functional dyspepsia.

Case Study 2: Dopamine Receptor Interaction

Another study focused on the pharmacodynamics of this compound at the D2 receptor level. Researchers conducted experiments using transfected CHO-K1 cells to observe the effects of this compound on calcium mobilization.

- Results : this compound demonstrated significant antagonistic effects on dopamine-mediated calcium responses, indicating its potential as a research tool for understanding D2 receptor dynamics.

- : These results contribute to the understanding of dopaminergic signaling and the therapeutic potential of this compound in neurological research.

作用机制

托帕利德通过阻断多巴胺D2受体发挥作用。通过这样做,它调节多巴胺信号通路,影响情绪、运动和其他生理过程。

相似化合物的比较

托帕利德与其他苯甲酰胺衍生物(如硫利达和克罗普利德)具有相似之处。 它独特的特性使其与这些化合物区分开来。

生物活性

Tropapride is a compound that primarily functions as a selective antagonist of dopamine D2 receptors. Its biological activity has been studied extensively, particularly in the context of neuropharmacology and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, binding affinity, and relevant case studies.

This compound is known to interact specifically with dopamine D2 receptors, which are critical in regulating various neurological functions. By blocking these receptors, this compound can influence dopaminergic signaling pathways, which are implicated in several psychiatric and neurological disorders.

Binding Affinity

The binding affinity of this compound to D2 receptors has been quantitatively assessed in various studies. For instance, research indicates that this compound exhibits a significant binding affinity, which can be compared with other D2 receptor ligands.

| Compound | Binding Affinity (nM) |

|---|---|

| This compound | 0.6 ± 0.09 |

| Raclopride | 1.3 |

| Ketanserin | 3.5 |

This table illustrates that this compound has a relatively high binding affinity compared to other known D2 receptor antagonists, making it a valuable candidate for further research into its therapeutic potential .

Pharmacological Studies

In vivo studies have demonstrated the effects of this compound on dopaminergic activity within the brain. For example, animal studies show that the percentage of the injected dose localizing in the whole brain was measured at various time points post-injection, indicating its distribution and potential efficacy as a therapeutic agent .

Case Study: Neuroimaging

A notable case study involved the use of this compound in neuroimaging to assess its effects on dopamine receptor occupancy. The study utilized positron emission tomography (PET) imaging to visualize the binding of this compound to D2 receptors in live subjects. The results indicated that this compound effectively occupied D2 receptors, which correlated with behavioral changes observed in the subjects .

Clinical Applications

This compound has been investigated for its potential applications in treating gastrointestinal disorders and psychiatric conditions such as schizophrenia. Its ability to modulate dopaminergic signaling makes it a candidate for managing symptoms associated with these disorders.

Efficacy in Treating Gastrointestinal Disorders

Clinical trials have evaluated the efficacy of this compound in patients with functional gastrointestinal disorders. Results showed significant improvements in symptoms such as nausea and vomiting, suggesting that its mechanism as a D2 antagonist may alleviate these conditions through modulation of gut-brain interactions .

常见问题

Basic Research Questions

Q. What methodological frameworks are recommended for designing preclinical studies on Tropapride’s pharmacokinetic properties?

- Answer: Preclinical studies should adopt a dose-escalation design to assess absorption, distribution, metabolism, and excretion (ADME). Utilize in vivo models (e.g., rodents) with control groups to isolate this compound-specific effects. Ensure sample sizes are statistically powered (e.g., ≥6 animals/group) to detect significant differences. Analytical methods like HPLC or LC-MS should validate drug concentration in plasma/tissue . Include time-course experiments to track metabolite formation and elimination half-life .

Q. How can researchers ensure reproducibility in synthesizing this compound for experimental use?

- Answer: Document synthesis protocols with granular detail, including reaction conditions (temperature, solvent purity, catalyst ratios), purification steps (e.g., column chromatography parameters), and characterization data (NMR, IR, mass spectrometry). Cross-validate results with independent labs and adhere to ICH guidelines for chemical stability testing . Share raw spectral data in supplementary materials to enable replication .

Q. What criteria should guide the selection of biomarkers for this compound’s therapeutic efficacy in neurological models?

- Answer: Biomarkers must be mechanistically linked to this compound’s hypothesized action (e.g., dopamine receptor binding assays for antipsychotic activity). Prioritize biomarkers with established clinical relevance (e.g., CSF neurotransmitter levels) and validate them using orthogonal methods (e.g., Western blot + ELISA). Avoid overreliance on surrogate endpoints without pathological correlation .

Advanced Research Questions

Q. How should contradictory findings in this compound’s receptor selectivity across studies be reconciled?

- Answer: Conduct sensitivity analyses to identify variables influencing outcomes (e.g., assay type: radioligand vs. functional cAMP assays). Perform meta-analyses using PRISMA guidelines to aggregate data from disparate studies, adjusting for bias via funnel plots . Replicate experiments under standardized conditions (e.g., uniform cell lines, receptor expression levels) to isolate methodological discrepancies .

Q. What strategies mitigate confounding variables in longitudinal studies of this compound’s chronic toxicity?

- Answer: Implement stratified randomization to balance covariates (e.g., age, sex, baseline health). Use blinded histopathological assessments and pre-register scoring criteria to reduce observer bias. Employ mixed-effects models to account for inter-subject variability and censored data (e.g., survival analysis for toxicity endpoints) . Include interim analyses to adjust dosing protocols if early toxicity signals emerge .

Q. How can computational modeling enhance the interpretation of this compound’s structure-activity relationships (SAR)?

- Answer: Combine molecular dynamics simulations (e.g., docking to dopamine D2/D3 receptors) with in vitro binding data to identify critical pharmacophores. Validate predictions via site-directed mutagenesis of receptor binding pockets. Use QSAR models to prioritize analogs for synthesis, incorporating descriptors like logP, polar surface area, and electrostatic potential . Cross-reference with crystallographic data (if available) to refine binding poses .

Q. Data Integrity & Ethical Considerations

Q. What protocols ensure ethical compliance in human trials involving this compound?

- Answer: Submit protocols to institutional review boards (IRBs) with explicit risk-benefit analyses. Use adaptive trial designs to minimize participant exposure to inefficacious doses. Predefine stopping rules for adverse events (AEs) and disclose all AEs in publications, regardless of perceived relevance. Archive informed consent forms and data anonymization procedures per GDPR/HIPAA standards .

Q. How should researchers address missing data in this compound’s clinical trial datasets?

- Answer: Apply multiple imputation techniques (e.g., MICE algorithm) only if data are missing at random (MAR), confirmed via Little’s test. Report missingness patterns transparently and conduct complete-case analyses as sensitivity checks. Avoid post hoc exclusion of outliers without predefined statistical criteria .

Q. Synthesis & Dissemination

Q. What systematic review methodologies are suitable for synthesizing this compound’s preclinical evidence?

- Answer: Follow PRISMA-ScR guidelines for scoping reviews to map evidence gaps (e.g., species-specific efficacy, dose-response heterogeneity). Use GRADE criteria to evaluate study quality, emphasizing randomization, blinding, and conflict-of-interest disclosures. Partner with platforms like PROSPERO to pre-register review protocols and reduce redundancy .

Q. How can researchers optimize figures and tables to communicate this compound’s complex pharmacokinetic data?

- Answer: Use multi-panel figures to integrate PK curves, receptor occupancy heatmaps, and toxicity thresholds. Tables should include 95% confidence intervals and p-values for key endpoints, formatted per ACS style guidelines. Annotate outliers with footnotes and provide raw data in machine-readable formats (e.g., .csv files) .

属性

CAS 编号 |

76352-13-1 |

|---|---|

分子式 |

C23H28N2O3 |

分子量 |

380.5 g/mol |

IUPAC 名称 |

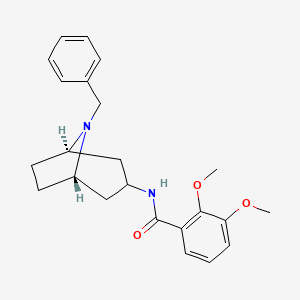

N-[(1S,5R)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl]-2,3-dimethoxybenzamide |

InChI |

InChI=1S/C23H28N2O3/c1-27-21-10-6-9-20(22(21)28-2)23(26)24-17-13-18-11-12-19(14-17)25(18)15-16-7-4-3-5-8-16/h3-10,17-19H,11-15H2,1-2H3,(H,24,26)/t17?,18-,19+ |

InChI 键 |

PCIWCYUKRZFCMF-YQQQUEKLSA-N |

SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |

手性 SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2C[C@H]3CC[C@@H](C2)N3CC4=CC=CC=C4 |

规范 SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

exo-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide MD 790501 MD-790501 tropapride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。